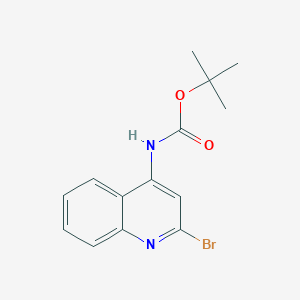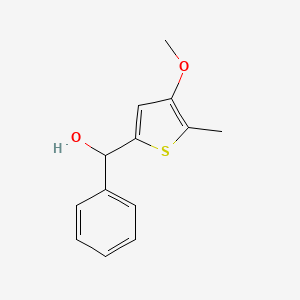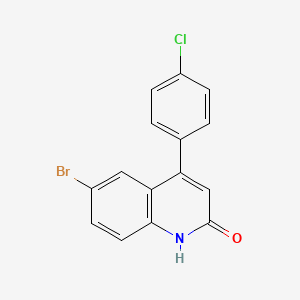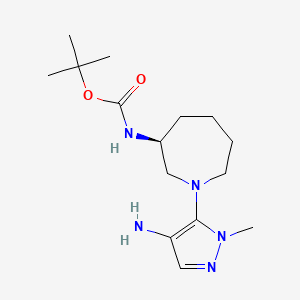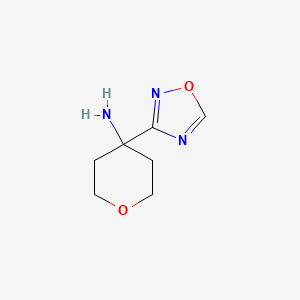
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine is a chemical compound with the molecular formula C7H12ClN3O2. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Applications De Recherche Scientifique
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antibacterial agent.
Materials Science: The unique properties of the oxadiazole ring make this compound useful in the development of new materials with enhanced thermal stability and mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to form hydrogen bonds and interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without additional functional groups.
1,2,5-Oxadiazole: Another regioisomer of oxadiazole with different properties.
1,3,4-Oxadiazole: A different isomer with unique chemical behavior.
Uniqueness
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine is unique due to the presence of both the oxadiazole ring and the oxan-4-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine |
InChI |
InChI=1S/C7H11N3O2/c8-7(1-3-11-4-2-7)6-9-5-12-10-6/h5H,1-4,8H2 |
Clé InChI |
GIKUZGHIKMDENY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=NOC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


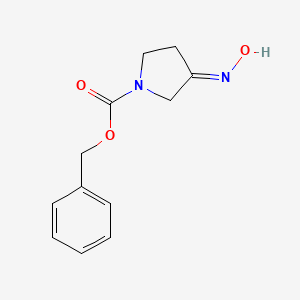


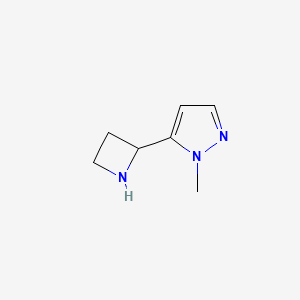

![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
